molecular formula C8H4IN3 B3218712 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190311-57-9

3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B3218712
CAS No.: 1190311-57-9
M. Wt: 269.04 g/mol
InChI Key: JXCJZRQDEVTQNK-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3 It is characterized by the presence of an iodine atom, a nitrile group, and a fused pyrrolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
  • 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to the specific positioning of the iodine atom and the nitrile group on the fused pyrrolo-pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCJZRQDEVTQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)I)N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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